molecular formula C10H10F3N B1434937 4-(1-(Trifluoromethyl)cyclopropyl)aniline CAS No. 1791402-68-0

4-(1-(Trifluoromethyl)cyclopropyl)aniline

Cat. No.: B1434937
CAS No.: 1791402-68-0
M. Wt: 201.19 g/mol
InChI Key: DUADHNUIXCGJCP-UHFFFAOYSA-N
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Description

4-(1-(Trifluoromethyl)cyclopropyl)aniline is a chemical compound with the molecular formula C10H10F3N and a molecular weight of 201.19 g/mol . This compound features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an aniline moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various scientific fields.

Properties

IUPAC Name

4-[1-(trifluoromethyl)cyclopropyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9(5-6-9)7-1-3-8(14)4-2-7/h1-4H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUADHNUIXCGJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production of 4-(1-(Trifluoromethyl)cyclopropyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(1-(Trifluoromethyl)cyclopropyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aniline compounds.

Mechanism of Action

The mechanism of action of 4-(1-(Trifluoromethyl)cyclopropyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets, leading to its effects in different applications . The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1-(Trifluoromethyl)cyclopropyl)aniline include:

Uniqueness

The uniqueness of this compound lies in the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties compared to other trifluoromethyl-substituted anilines. This structural feature can influence its reactivity and applications in various fields .

Biological Activity

4-(1-(Trifluoromethyl)cyclopropyl)aniline is a compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C10H10F3N. The trifluoromethyl group contributes significantly to its chemical reactivity, particularly in electrophilic substitution reactions on the aromatic ring. This feature is crucial for its interaction with biological targets.

Property Description
Molecular FormulaC10H10F3N
Molecular Weight201.19 g/mol
Functional GroupsAniline, Trifluoromethyl
SolubilityLipophilic, moderate solubility in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances binding affinity and selectivity towards certain receptors and enzymes, influencing various biochemical pathways.

Target Interactions

  • Receptor Binding : Studies indicate that this compound may bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes critical for cellular processes, potentially affecting pathways such as the JAK-STAT signaling pathway, which is vital for immune response and cell proliferation.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, including multidrug-resistant organisms.
  • Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit cell proliferation.
  • Neuroprotective Effects : Some studies hint at neuroprotective properties, suggesting a role in protecting neuronal cells from damage.

Antimicrobial Activity Study

In a study examining the antimicrobial efficacy of this compound, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant activity with minimum inhibitory concentration (MIC) values ranging from 2–64 μg/mL against resistant strains like MRSA and E. coli .

Anticancer Study

A separate investigation focused on the anticancer properties of the compound involved treating various cancer cell lines with different concentrations of this compound. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner, with IC50 values indicating promising potential for further development as an anticancer agent .

Summary of Findings

The biological activity of this compound is characterized by its ability to interact with key biological targets, leading to significant pharmacological effects. Its unique structural features enhance its reactivity and binding capabilities, making it a valuable candidate for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-(Trifluoromethyl)cyclopropyl)aniline
Reactant of Route 2
4-(1-(Trifluoromethyl)cyclopropyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.